molecular formula C12H11NO B1331480 2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3456-99-3

2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1331480
CAS No.: 3456-99-3
M. Wt: 185.22 g/mol
InChI Key: PDZIFGIQUYFQGK-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . It is a derivative of carbazole, characterized by a partially saturated tricyclic structure. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives .

Properties

IUPAC Name

2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZIFGIQUYFQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301444
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-99-3
Record name 3456-99-3
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Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
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Synthesis routes and methods I

Procedure details

2,3,4,9-Tetrahydro-1H-carbazol-1-one was prepared from aniline and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a brown solid. 1H-NMR (DMSO-d6): δ 11.6 (s, 1H), 7.66 (d, 1H), 7.38 (d, 1H), 7.30 (t, 1H), 7.07 (t, 1H), 2.90 (t, 2H), 2.56 (t, 2H), 2.15 (quint, 2H); MS m/z 186 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3,4,9-Tetrahydro-1H-carbazol-1-one was prepared from aniline (2.9 g, 31 mmol) and 2-(hydroxymethylene)cyclohexanone (3.5 g, 28 mmol) in a similar manner as described in Example 1 to give 2.5 g (49%) of a brown solid. 1H-NMR (DMSO-d6): δ 11.6 (s, 1H), 7.66 (d, 1H), 7.38 (d, 1H), 7.30 (t, 1H), 7.07 (t, 1H), 2.90 (t, 2H), 2.56 (t, 2H), 2.15 (quint, 2H); MS m/z 186 (M+1).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
3.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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